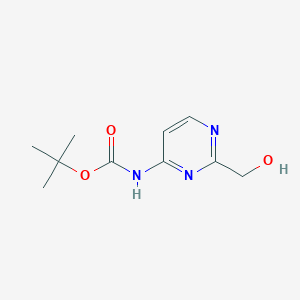
Tert-butyl (2-(hydroxymethyl)pyrimidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(hydroxymethyl)pyrimidin-4-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrimidine ring, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(hydroxymethyl)pyrimidin-4-yl]carbamate typically involves the reaction of pyrimidine derivatives with tert-butyl carbamate. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(hydroxymethyl)pyrimidin-4-yl]carbamate can undergo oxidation reactions, particularly at the hydroxymethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include dihydropyrimidine and tetrahydropyrimidine derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[2-(hydroxymethyl)pyrimidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .
Industry: In the pharmaceutical industry, tert-butyl N-[2-(hydroxymethyl)pyrimidin-4-yl]carbamate is used in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(hydroxymethyl)pyrimidin-4-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The pyrimidine ring can interact with nucleotide-binding sites, affecting cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
- tert-Butyl N-[2-(hydroxymethyl)naphthalen-1-yl]carbamate
- tert-Butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate
- N-Boc-ethanolamine
Uniqueness: tert-Butyl N-[2-(hydroxymethyl)pyrimidin-4-yl]carbamate is unique due to the presence of the pyrimidine ring, which imparts specific biological activities not found in other similar compounds. The hydroxymethyl group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)pyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-7-4-5-11-8(6-14)12-7/h4-5,14H,6H2,1-3H3,(H,11,12,13,15) |
InChI Key |
IYWHZGZSJBWJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)
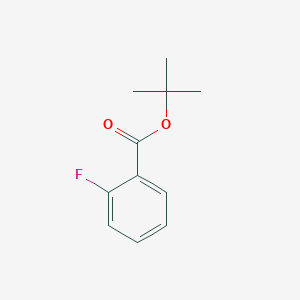
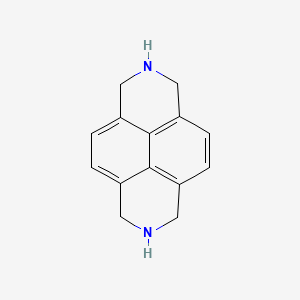
![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)
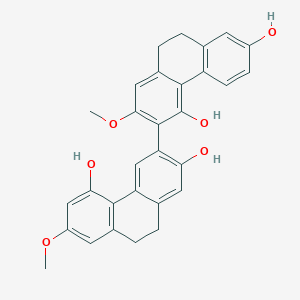
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)
![6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)
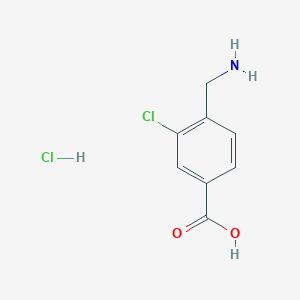
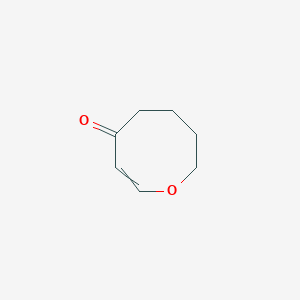

![[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea](/img/structure/B13451954.png)
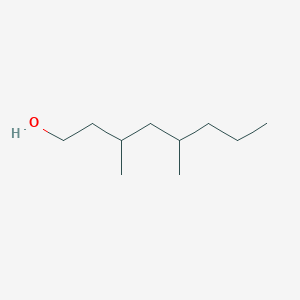
![[1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride](/img/structure/B13451967.png)
